Compound Description: Flavopiridol is a small molecule inhibitor of cyclin-dependent kinases (CDKs) []. It has been investigated as a potential anticancer agent due to its ability to inhibit cell cycle progression and induce apoptosis in cancer cells.
Relevance: Flavopiridol is identified as a substrate for both mouse Bcrp and Mdr1a, with greater transport associated with Bcrp. This research suggests that Bcrp at the blood-brain barrier (BBB) significantly limits the brain penetration of flavopiridol, indicating a potential drug interaction that could impact its efficacy in treating brain tumors []. The study highlights the importance of considering transporter proteins like Bcrp when developing drugs targeting the central nervous system. While not structurally similar to 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, its shared substrate specificity with the main compound for Bcrp makes it relevant in understanding transporter-mediated drug disposition.
Prazosin
Compound Description: Prazosin is an alpha-1 adrenergic receptor antagonist used to treat hypertension [].
Relevance: Prazosin is identified as a substrate for both mouse Bcrp and Mdr1a, similar to flavopiridol []. The study demonstrates that Bcrp and P-gp at the blood-brain barrier (BBB) can function synergistically to limit the brain penetration of shared substrates like prazosin []. This finding suggests that the presence of both transporter proteins could potentially lead to reduced drug efficacy in the central nervous system. While not structurally similar to 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, its shared substrate specificity with the main compound for both Bcrp and Mdr1a makes it relevant in understanding transporter-mediated drug disposition and potential drug-drug interactions at the BBB.
Imatinib Mesylate (Gleevec)
Compound Description: Imatinib mesylate, commercially known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of cancer [].
Relevance: Imatinib mesylate is identified as a substrate for both P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp), with a higher affinity for P-gp. It is used in the study to investigate the role of these transporter proteins in limiting drug penetration into the brain []. This finding further emphasizes the importance of considering the impact of transporter proteins when designing and developing drugs targeting the central nervous system. While not structurally similar to 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, its shared substrate specificity with the main compound for Bcrp, albeit with a lower affinity, makes it relevant in understanding the impact of transporter proteins on drug distribution.
Compound Description: 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic Acid, also known as PF-407288, is a selective inhibitor of Bcrp [].
Relevance: PF-407288 shares a nearly identical core structure with 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde. Both compounds contain the 5-methyl-2-phenyloxazol-4-yl)ethoxy] moiety linked to a phenyl ring. The only structural difference lies in the substituent at the para position of the phenyl ring, with PF-407288 having a 2-methoxy-3-propanoic acid group and 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde having an aldehyde group. This structural similarity allows PF-407288 to serve as a valuable tool for studying Bcrp function and its impact on drug distribution, particularly at the BBB [].
Compound Description: (S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic Acid, commonly known as GI 262570, is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator []. It has shown potential in treating insulin resistance and type 2 diabetes.
Compound Description: (S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid is a compound that has been investigated for its solid forms and salt forms [, ].
Compound Description: (S)-2-(3-Arylacrylamido)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acids represent a series of compounds investigated for their potential therapeutic properties []. These compounds are structurally characterized by the presence of a (S)-2-(3-arylacrylamido)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid core.
Compound Description: 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles represent a class of compounds synthesized and investigated for their antimicrobial properties []. They are structurally defined by a 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazole core, with variations in the substituents on the oxadiazole ring.
Compound Description: 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles comprise a series of compounds synthesized and evaluated for their antimicrobial activities []. They share a 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazole core structure, with varying substituents on the oxadiazole ring.
Source and Classification
The compound is synthesized from various precursors, often involving complex organic reactions. It falls under the category of heterocyclic compounds due to the presence of the oxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen atoms. This classification is important as it influences the compound's reactivity and biological properties.
Synthesis Analysis
The synthesis of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde typically involves several steps, utilizing various reagents and conditions to achieve the desired product.
Initial Reaction: The synthesis often starts with the formation of the oxazole ring. This can be achieved through reactions involving 1,3-dichloroacetone and appropriate amides or phenols under heating conditions (around 130 °C) to yield chloromethyl oxazole derivatives.
Formation of Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions. Commonly used bases include sodium hydride or potassium carbonate, with solvents such as dimethylformamide or tetrahydrofuran employed to facilitate the reaction at temperatures ranging from -20 °C to 100 °C.
Final Aldehyde Formation: The final step typically involves a condensation reaction where a substituted benzaldehyde reacts with the previously synthesized oxazole derivative. This step can utilize coupling agents like HATU to enhance yield and reaction efficiency.
The molecular structure of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde can be described as follows:
Molecular Formula: C17H18N2O2
Molecular Weight: 286.34 g/mol
Structural Features:
A benzaldehyde group (-CHO)
An ethoxy group (-OCH2CH3)
A substituted oxazole ring (5-methyl-2-phenyloxazole)
The presence of the oxazole ring is significant for its biological activity, as it can participate in various chemical interactions due to its electron-rich nature.
Spectroscopic Data
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure:
NMR: Provides information on hydrogen environments and connectivity.
MS: Confirms molecular weight and structural fragments.
Chemical Reactions Analysis
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde participates in several chemical reactions:
Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.
Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in organic synthesis.
Reactivity with Electrophiles: The electron-rich oxazole ring can undergo electrophilic substitution reactions, making it a versatile building block for further synthetic modifications.
Conditions for Reactions: Typically conducted at room temperature or slightly elevated temperatures depending on the specific reaction.
Mechanism of Action
The mechanism of action of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is primarily related to its interaction with biological targets:
Antioxidant Activity: The oxazole ring exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to glucose metabolism and lipid regulation, making it a candidate for diabetes treatment.
Cellular Interaction: Its structural components allow it to interact with cellular receptors or transporters, influencing cellular signaling pathways relevant to disease processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde are crucial for understanding its behavior in different environments:
Physical State: Typically appears as a solid or crystalline substance.
Melting Point: Specific melting points vary based on purity but generally fall within a defined range.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water.
Relevant Data
Boiling Point: Not extensively documented but inferred from similar compounds.
Reactivity Profile: Reacts readily under acidic or basic conditions depending on substituents.
Applications
The applications of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde span various fields:
Pharmaceutical Development: Investigated for its potential use in developing drugs targeting metabolic disorders like diabetes through enzyme inhibition mechanisms.
Antioxidant Formulations: Utilized in formulations aimed at reducing oxidative stress-related damage in biological systems.
Research Tool: Serves as a model compound for studying the effects of oxazole derivatives in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Genistein-d4 is intended for use as an internal standard for the quantification of genistein by GC- or LC-MS. Genistein is an isoflavonoid phytoestrogen that has been found in soybeans (G. max/S. hispida) and has kinase inhibitory, anticancer, pro-cancer, hepatoprotective, and antiviral properties. It inhibits the tyrosine kinases EGFR, pp50v-Src, and pp110gag-fes (IC50 = 6, 7-8, and 6.5 µg/ml, respectively) and decreases EGF-induced serine, threonine, and tyrosine phosphorylation of EGFR in A431 cells when used at a concentration of 20 µg/ml. Genistein inhibits proliferation and induces apoptosis in a variety of cancer cells, including Bel 7402 hepatocellular carcinoma cells when used at a concentration of 10 µg/ml. It reduces tumor invasion and angiogenesis in a Bel 7402 mouse subrenal capsule xenograft model when administered at a dose of 50 mg/kg per day. However, when administered at the same dose on postnatal days 1-5, genistein increases the incidence of uterine adenocarcinoma in a mouse model of cancer induced by the estrogen receptor agonist diethylstilbestrol (DES;). It reduces lipid accumulation and inflammation in the liver of ovariectomized (OVX) and non-OVX female rats in a model of high-fat high-fructose diet-induced nonalcoholic hepatosteatosis (NASH) when administered at a dose of 16 mg/kg per day. Genistein (10 µM) also inhibits HIV-1 DNA synthesis in resting CD4+ T cells.
Dopamine D1 agonist (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN) is a dopamine receptor agonist (EC50s = 3.5 and 0.65 μM in rat striatal and nucleus accumbens homogenates, respectively). 6,7-ADTN stimulates production of cAMP in rat striatal homogenates, a process that is reduced by 70% in the presence of the dopamine antagonist fluphenazine at a concentration of 1 μM. In vivo, 6,7-ADTN induces hyperlocomotion in rats when injected bilaterally at a dose of 100 nmol per side into the nucleus accumbens. It increases cAMP production and glycoprotein secretion in the albumen gland of H. duryi (snail). It also reduces sucrose feeding in R. maderae (cockroach) nymphs. (+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide is a dopamine receptor agonist in Tribolium castaneum.